molecular formula C16H17NO3 B2534365 ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 356087-76-8

ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B2534365
CAS No.: 356087-76-8
M. Wt: 271.316
InChI Key: BIIKXXGHWXUQPQ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a formyl group and two methyl groups attached to the pyrrole ring, along with an ethyl ester group attached to the benzoate moiety. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: 3-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

    Reduction: 3-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: Pyrrole derivatives are used in the development of conductive polymers and organic semiconductors for electronic devices.

    Biological Studies: The compound can be used as a probe to study enzyme-catalyzed reactions and as a ligand in receptor binding studies.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate depends on its specific application:

Comparison with Similar Compounds

Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be compared with other pyrrole derivatives:

Properties

IUPAC Name

ethyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-4-20-16(19)13-6-5-7-15(9-13)17-11(2)8-14(10-18)12(17)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIKXXGHWXUQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40982932
Record name Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40982932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6438-14-8
Record name Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40982932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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